![molecular formula C14H17N B14192161 7'-Methylspiro[cyclohexane-1,3'-indole] CAS No. 923037-17-6](/img/structure/B14192161.png)
7'-Methylspiro[cyclohexane-1,3'-indole]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7’-Methylspiro[cyclohexane-1,3’-indole] is a spirocyclic compound that features a unique structure where a cyclohexane ring is fused to an indole moiety. This compound is part of the broader class of spiroindoles, which are known for their three-dimensional architecture and significant biological activities. The spirocyclic framework imparts rigidity and a distinct spatial arrangement, making these compounds attractive for drug design and other applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7’-Methylspiro[cyclohexane-1,3’-indole] typically involves the oxidative cyclization of N-aryl-N-methyl-2-oxocyclohexane-1-carboxamides. This reaction can be carried out using manganese(III) acetate in acetic acid at room temperature. The reaction proceeds through a 5-exo-trig cyclization mechanism, resulting in the formation of the spirocyclic structure .
Industrial Production Methods: While specific industrial production methods for 7’-Methylspiro[cyclohexane-1,3’-indole] are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and ensuring the consistency and quality of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidative cyclization, as mentioned in the preparation methods.
Substitution: The indole moiety can participate in electrophilic substitution reactions, typical of aromatic compounds.
Common Reagents and Conditions:
Oxidation: Manganese(III) acetate in acetic acid.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products:
Oxidation: Formation of spiro[cyclohexane-1,3’-indoline]-2,2’-diones.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
7’-Methylspiro[cyclohexane-1,3’-indole] and its derivatives have been explored for their potential in various fields:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Investigated for their interactions with biological macromolecules due to their unique three-dimensional structure.
Medicine: Potential therapeutic agents with activities against cancer cells, microbes, and other diseases.
Industry: Utilized in the development of new materials and as building blocks for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 7’-Methylspiro[cyclohexane-1,3’-indole] involves its interaction with specific molecular targets, such as proteins or enzymes. The spirocyclic structure allows for a unique mode of binding, which can inhibit or modulate the activity of these targets. This can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparaison Avec Des Composés Similaires
Spirotryprostatin A and B: Known for their microtubule assembly inhibition.
Pteropodine and Isopteropodine: Affect muscarinic serotonin receptors.
Uniqueness: 7’-Methylspiro[cyclohexane-1,3’-indole] stands out due to its specific spirocyclic structure fused with an indole moiety, which imparts unique biological activities and synthetic versatility. Its ability to interact with three-dimensional protein structures makes it a valuable compound in drug design .
Propriétés
Numéro CAS |
923037-17-6 |
|---|---|
Formule moléculaire |
C14H17N |
Poids moléculaire |
199.29 g/mol |
Nom IUPAC |
7'-methylspiro[cyclohexane-1,3'-indole] |
InChI |
InChI=1S/C14H17N/c1-11-6-5-7-12-13(11)15-10-14(12)8-3-2-4-9-14/h5-7,10H,2-4,8-9H2,1H3 |
Clé InChI |
MCARADFZTYXBQW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C3(CCCCC3)C=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


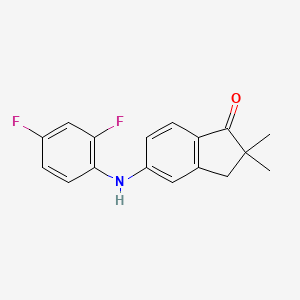
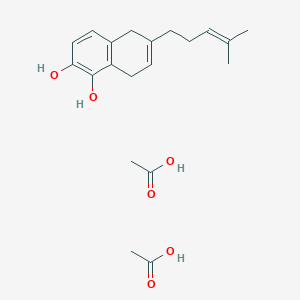

![(5R)-5-[(4-Chlorothieno[3,2-d]pyrimidin-6-yl)ethynyl]pyrrolidin-2-one](/img/structure/B14192096.png)
![Propanedioic acid, [(1R)-1-(4-chlorophenyl)-2-nitroethyl]-, diethyl ester](/img/structure/B14192098.png)
![N-(4-chlorobenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B14192100.png)

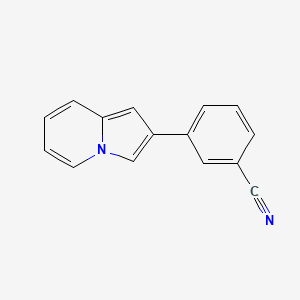
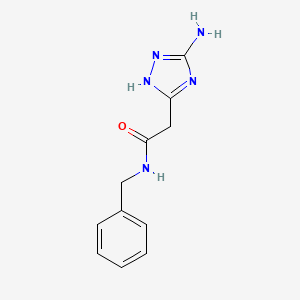
![Dimethyl {[(1E)-N-acetylethanimidoyl]oxy}propanedioate](/img/structure/B14192131.png)
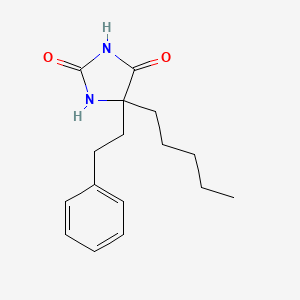
![{1-[(Benzyloxy)carbonyl]-5-chloro-1H-indol-3-yl}acetic acid](/img/structure/B14192147.png)
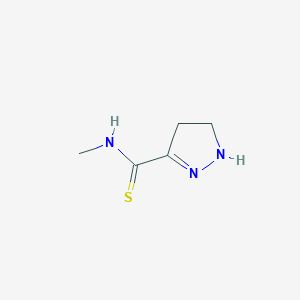
![4,5-Bis[2-methyl-5-(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14192159.png)
